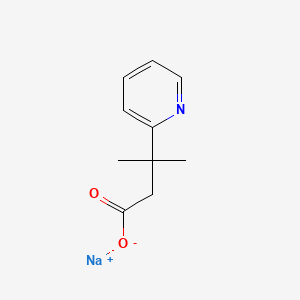
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a 3-bromo-2,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-difluorobenzene and 3-bromo-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 1,4-difluorobenzene reacts with 3-bromo-2,2-dimethylpropyl bromide to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and ketones.
Reduction: The primary product is the corresponding alkane.
科学研究应用
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
相似化合物的比较
- 3-Bromo-2,2-dimethylpropionic acid
- 3-Bromo-2,2-dimethyl-1-propanol
- 3-Bromo-2,2-dimethylpropyl acetate
Comparison:
- Structural Differences: While these compounds share the 3-bromo-2,2-dimethylpropyl group, they differ in their functional groups and overall structure.
- Reactivity: The presence of different functional groups (e.g., carboxylic acid, alcohol, acetate) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 3-bromo-2,2-dimethylpropionic acid is used in amidation reactions, while 3-bromo-2,2-dimethyl-1-propanol is used in the synthesis of aldehydes and ketones.
属性
分子式 |
C11H13BrF2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC 名称 |
2-(3-bromo-2,2-dimethylpropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C11H13BrF2/c1-11(2,7-12)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI 键 |
QIJWKDMROHWKJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=CC(=C1)F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


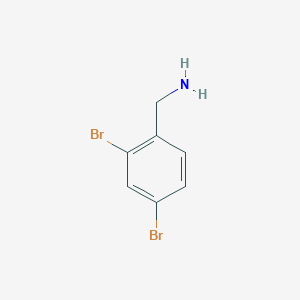
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
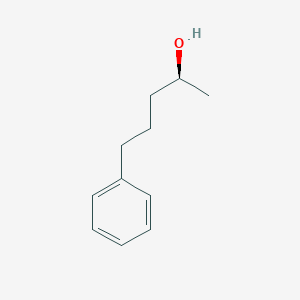

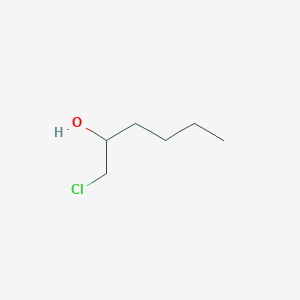

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
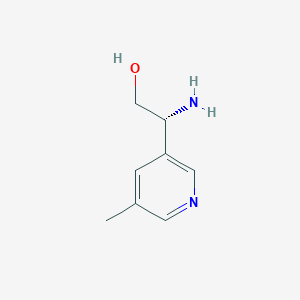

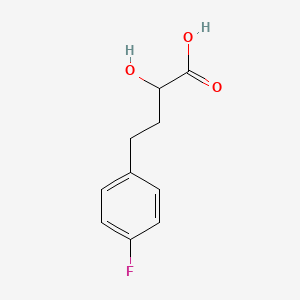
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
